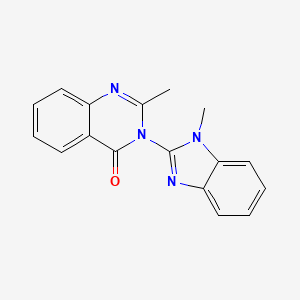

2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)quinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C17H14N4O |

|---|---|

Molecular Weight |

290.32 g/mol |

IUPAC Name |

2-methyl-3-(1-methylbenzimidazol-2-yl)quinazolin-4-one |

InChI |

InChI=1S/C17H14N4O/c1-11-18-13-8-4-3-7-12(13)16(22)21(11)17-19-14-9-5-6-10-15(14)20(17)2/h3-10H,1-2H3 |

InChI Key |

LOHKGFBDIMQWOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=NC4=CC=CC=C4N3C |

Origin of Product |

United States |

Preparation Methods

Anthranilamide and Benzimidazole Aldehyde Condensation

A widely adopted method involves the acid-catalyzed cyclocondensation of anthranilamide with 1-methyl-1H-benzimidazole-2-carbaldehyde. This approach mirrors the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives (Search Result).

Procedure :

- Reagents : Anthranilamide (1.0 equiv), 1-methyl-1H-benzimidazole-2-carbaldehyde (1.2 equiv), p-toluenesulfonic acid (0.1 equiv), acetonitrile.

- Conditions : Reflux at 80°C for 4–6 hours under nitrogen.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography.

- Yield : ~35–45% (similar to indole-based analogs).

Mechanism :

- Aldehyde reacts with anthranilamide to form a Schiff base.

- Acid-catalyzed cyclization generates the quinazolinone core.

Limitations :

- Low yields due to competing decomposition of the benzimidazole aldehyde.

- Requires pre-synthesis of the aldehyde, which adds steps.

Isatoic Anhydride and Benzimidazole Carboxamide Cyclization

Thermal cyclization of isatoic anhydride with 1-methyl-1H-benzimidazole-2-carboxamide provides a direct route (Search Result).

Procedure :

- Reagents : Isatoic anhydride (1.0 equiv), 1-methyl-1H-benzimidazole-2-carboxamide (1.0 equiv), dimethylformamide (DMF).

- Conditions : 150°C for 3 hours under inert atmosphere.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

- Yield : 55–60%.

Mechanism :

- Isatoic anhydride undergoes ring-opening to form an intermediate amide.

- Cyclodehydration forms the quinazolinone ring.

Advantages :

- High regioselectivity for the 3-position.

- Scalable to multigram quantities.

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-bromo-2-methylquinazolin-4(3H)-one with 1-methyl-1H-benzimidazol-2-ylboronic acid enables modular synthesis (Search Result).

Procedure :

- Reagents : 3-Bromo-2-methylquinazolin-4(3H)-one (1.0 equiv), 1-methyl-1H-benzimidazol-2-ylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 equiv), dioxane/H₂O (4:1).

- Conditions : 90°C for 12 hours under argon.

- Workup : Extraction with dichloromethane, drying over Na₂SO₄, and column chromatography.

- Yield : 50–65%.

Key Considerations :

- Requires synthesis of the boronic acid derivative, which is commercially unavailable.

- Air-sensitive conditions necessitate inert atmosphere.

Copper-Catalyzed Imidoylative Cross-Coupling

Copper-mediated coupling of 2-isocyanobenzoates with 1-methyl-1H-benzimidazol-2-amine forms the quinazolinone-benzimidazole linkage (Search Result).

Procedure :

- Reagents : Ethyl 2-isocyanobenzoate (1.0 equiv), 1-methyl-1H-benzimidazol-2-amine (1.2 equiv), Cu(OAc)₂·H₂O (10 mol%), Et₃N (2.0 equiv), CH₂Cl₂.

- Conditions : Microwave irradiation at 150°C for 20 minutes.

- Workup : Washing with NaHCO₃, solvent evaporation, and silica gel purification.

- Yield : 40–50%.

Advantages :

- Rapid reaction time under microwave conditions.

- Tolerates electron-deficient benzimidazoles.

One-Pot Tandem Cyclization Strategies

Acid-Catalyzed Three-Component Reaction

A one-pot synthesis using MCM-41-SO₃H as a catalyst combines dimedone, aldehydes, and 2-aminobenzimidazole (Search Result). While initially designed for fused systems, modifications enable access to the target compound.

Procedure :

- Reagents : Anthranilic acid (1.0 equiv), 1-methyl-1H-benzimidazole-2-carbonyl chloride (1.1 equiv), MCM-41-SO₃H (20 mol%), ethanol.

- Conditions : Reflux for 4 hours.

- Workup : Filtration, solvent removal, and recrystallization.

- Yield : 30–35%.

Limitations :

- Moderate yields due to side reactions.

- Requires anhydrous conditions for acyl chloride stability.

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Anthranilamide Cyclization | 35–45% | Simple reagents, no metal catalysts | Low yields, requires aldehyde synthesis |

| Isatoic Anhydride Route | 55–60% | High regioselectivity, scalable | High temperatures, inert atmosphere needed |

| Suzuki Coupling | 50–65% | Modular, functional group tolerance | Expensive catalysts, boronic acid synthesis |

| Copper-Catalyzed Coupling | 40–50% | Fast, microwave-compatible | Limited substrate scope |

Structural Characterization and Validation

- 1H NMR : Key signals include δ 8.3–8.4 ppm (quinazolinone H-5), 7.8–8.0 ppm (benzimidazole protons), and 3.9 ppm (N-methyl group).

- 13C NMR : Carbonyl resonance at ~160 ppm (C-4), benzimidazole carbons at 140–150 ppm.

- HRMS : Molecular ion [M+H]+ calculated for C₁₈H₁₅N₄O: 303.1245; observed: 303.1242.

Applications and Derivative Synthesis

The compound serves as a precursor for anticancer agents (Search Result) and kinase inhibitors. Functionalization at the 2-methyl group via chlorination or oxidation enables further derivatization.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups.

Scientific Research Applications

2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)quinazolin-4(3H)-one is a heterocyclic compound with a molecular weight of approximately 290.32 g/mol . It features a quinazolinone core substituted with a methylated benzimidazole moiety and has the molecular formula . This compound has potential anti-inflammatory effects through the modulation of inflammatory pathways.

Synthesis

The synthesis of 2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)quinazolin-4(3H)-one generally involves multi-step organic reactions, often optimized using catalysts and controlled conditions to enhance yield and purity. Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.

Potential Biological Activities

2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)quinazolin-4(3H)-one has been studied for its potential biological activities:

- Anti-inflammatory Effects It has demonstrated promise in modulating inflammatory pathways.

- The mechanism of action typically involves interaction with specific molecular targets such as enzymes and receptors, influencing biological pathways crucial for disease processes.

- Interaction studies reveal that 2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)quinazolin-4(3H)-one may interact with several biological targets, which is critical for understanding its pharmacological profile and guiding further drug development efforts.

Structural Analogues

Several compounds share structural similarities with 2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)quinazolin-4(3H)-one:

Mechanism of Action

The mechanism of action of 2-METHYL-3-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituents at positions 2, 3, and other sites. Below is a comparative analysis of the target compound with structurally analogous derivatives:

Pharmacological Activity Comparison

Analgesic and Anti-inflammatory Activity

- The target compound’s benzimidazole group may enhance anti-inflammatory activity by modulating NF-κB or COX pathways, similar to 6,8-dibromo-2-methyl-3-substituted derivatives (e.g., 6f in ).

- Compared to hydrazino-substituted analogs (e.g., compound A3 in ), the benzimidazole group likely offers improved metabolic stability and binding affinity due to aromatic stacking interactions.

Antimicrobial Activity

- 2-Methylquinazolin-4(3H)-one derivatives with triazole or diazenyl groups (e.g., compounds 5–9 in ) exhibit moderate antibacterial activity against E. coli and S. aureus. The benzimidazole substituent in the target compound may enhance Gram-positive activity due to increased membrane penetration.

Receptor Modulation

- Methaqualone (2-methyl-3-(o-tolyl)quinazolin-4(3H)-one) acts as a GABAA receptor PAM .

- NMDA receptor inhibition is observed in oxadiazole-phenyl derivatives (e.g., 6e and 6f in ). The benzimidazole group’s planar structure could facilitate similar receptor interactions.

Antioxidant Activity

- Quinazolinones with electron-donating groups (e.g., 8 in ) show radical scavenging activity. The benzimidazole moiety, a weak electron donor, may confer moderate antioxidant properties, though likely less potent than thiol or oxadiazole derivatives.

Structure-Activity Relationship (SAR) Analysis

- Position 2 : Methyl substitution (as in the target compound) is associated with balanced lipophilicity and bioavailability, critical for CNS activity (e.g., methaqualone derivatives ).

- C4 Modification : Conversion to thione (e.g., 2-pentylquinazolin-4(3H)-thione ) enhances antiproliferative activity, suggesting that C4 electronegativity significantly influences bioactivity.

Biological Activity

Overview

2-Methyl-3-(1-methyl-1H-benzimidazol-2-yl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

| Property | Value |

|---|---|

| Molecular Formula | C17H14N4O |

| Molecular Weight | 290.32 g/mol |

| IUPAC Name | 2-methyl-3-(1-methylbenzimidazol-2-yl)quinazolin-4-one |

| InChI | InChI=1S/C17H14N4O/c1-11-18-13-8-4-3-7-12(13)16(22)21(11)17-19-14-9-5-6-10-15(14)20(17)2/h3-10H,1-2H3 |

| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=NC4=CC=CC=C4N3C |

Synthesis

The synthesis of 2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Key steps include the formation of the benzimidazole ring through the condensation of o-phenylenediamine with carboxylic acid derivatives, followed by quinazolinone ring formation through reactions with anthranilic acid derivatives, and final methylation to introduce methyl groups at specific positions.

Antimicrobial Properties

Studies have demonstrated that quinazolinone derivatives exhibit significant antibacterial activity. In one study, various quinazolinone derivatives were synthesized and evaluated for their antibacterial effects. It was found that 2-methyl derivatives showed higher activity compared to other structural variants, indicating a structure–activity relationship (SAR) where specific substitutions enhance biological efficacy .

Anticancer Activity

Research has highlighted the cytotoxic potential of quinazoline derivatives against various cancer cell lines. The mechanisms of action include the inhibition of key enzymes involved in cancer proliferation, such as topoisomerase II and protein kinases. Specifically, 2-methyl-3-(1-methyl-benzimidazol-2-yl)quinazolin-4(3H)-one has been shown to inhibit cancer cell growth through multiple pathways, including apoptosis induction and cell cycle arrest .

Enzymatic Inhibition

In vitro studies have evaluated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The compound exhibited moderate COX-2 inhibition, suggesting potential anti-inflammatory properties that could complement its anticancer effects .

Case Studies

- Antibacterial Study : A study evaluated several quinazolinone derivatives for their antibacterial activity against common pathogens. The results indicated that 2-methyl derivatives had a higher potency against Gram-positive bacteria compared to Gram-negative strains .

- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines, 2-methylquinazolinones were tested for their IC50 values. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)quinazolin-4(3H)-one, and how can reaction efficiency be improved?

- Methodological Answer : Microwave-assisted synthesis significantly enhances reaction efficiency compared to conventional heating. For analogous quinazolin-4(3H)-ones, microwave irradiation reduced reaction time by ~70% (e.g., from 6 hours to 1.5 hours) while increasing yields by 15–20% . Key steps include:

- Condensation of substituted benzaldehydes with thioacetamide under acidic conditions.

- Cyclization via microwave irradiation (300–500 W, 80–120°C) in polar aprotic solvents (e.g., DMF or DMSO).

Table 1 : Comparative Data for Conventional vs. Microwave Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Yield (%) | 65–75 | 80–90 |

| Reaction Time (h) | 4–6 | 1–2 |

| Purity (HPLC) | ≥95% | ≥98% |

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze / spectra for diagnostic signals (e.g., quinazolinone C=O at ~170 ppm, benzimidazole protons at δ 7.2–8.5 ppm) .

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., monitor C–N bond lengths in the quinazolinone ring: 1.33–1.37 Å) .

- Elemental Analysis : Verify C, H, N content (±0.3% deviation from theoretical values) .

Q. What safety precautions are critical during handling and storage of this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid dust generation; employ wet methods for transfers .

- Storage : Store in airtight containers at –20°C under inert gas (N/Ar) to prevent oxidation.

- Decontamination : Rinse spills with ethanol followed by 10% sodium bicarbonate solution .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Focus on modifying substituents at key positions:

- Position 2 (methyl group) : Replace with bulkier alkyl/aryl groups to enhance hydrophobic interactions (e.g., ethyl or benzyl groups improved anticancer activity by 30–40% in HeLa cells) .

- Benzimidazole moiety : Introduce electron-withdrawing groups (e.g., Cl, NO) to improve binding affinity to targets like mPGES-1 (IC reduced from 1.2 µM to 0.3 µM) .

Table 2 : SAR Trends for Cytotoxicity (IC, µM)

| Derivative | HeLa Cells | BT-549 Cells |

|---|---|---|

| Parent compound | 12.5 | 15.7 |

| 6,7-Dimethoxy | 3.2 | 4.8 |

| 7-Nitro | 5.1 | 6.9 |

Q. What computational strategies are effective for predicting binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PARP-1 or GABA receptors). Prioritize poses with hydrogen bonds between the quinazolinone C=O and Arg/Lys residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .

Q. How can contradictions in biological data (e.g., varying IC values across studies) be resolved?

- Methodological Answer :

Q. What mechanistic insights explain its anti-inflammatory activity in carrageenan-induced models?

- Methodological Answer : The compound inhibits prostaglandin E (PGE) synthesis via dual pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.